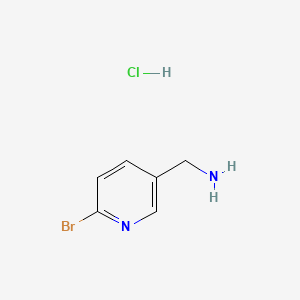

(6-Bromopyridin-3-YL)methanamine hydrochloride

Descripción general

Descripción

(6-Bromopyridin-3-YL)methanamine hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a bromine atom attached to the pyridine ring, which is further connected to a methanamine group, forming a hydrochloride salt.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromopyridin-3-YL)methanamine hydrochloride typically involves the bromination of pyridine derivatives followed by amination. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent amination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions .

Análisis De Reacciones Químicas

Types of Reactions

(6-Bromopyridin-3-YL)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming pyridin-3-ylmethanamine.

Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .

Aplicaciones Científicas De Investigación

Chemistry

This compound serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile reagent in organic synthesis.

Biology

In biological research, (6-Bromopyridin-3-YL)methanamine hydrochloride is utilized to study biological pathways and enzyme interactions . The bromine atom enhances its binding affinity to specific targets, facilitating the investigation of molecular mechanisms.

Medicine

The compound has potential therapeutic applications, particularly in drug development targeting specific molecular pathways. Its ability to interact with biological macromolecules suggests it may play a role in developing new pharmacological agents.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials , contributing to advancements in various chemical processes.

Research indicates that this compound exhibits notable antimicrobial activity :

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Staphylococcus aureus | 0.0048 mg/mL |

| Candida albicans | 0.0048 mg/mL |

These findings suggest potent activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties.

Study on Antibacterial Activity

One study evaluated the antibacterial efficacy of this compound against various bacterial strains, revealing promising results that highlight its potential as an antimicrobial agent.

Pharmacological Applications

Research has also focused on the pharmacological implications of this compound, particularly its ability to inhibit specific enzymes involved in metabolic processes. This inhibition can lead to significant alterations in cellular responses, showcasing its potential therapeutic benefits.

Mecanismo De Acción

The mechanism of action of (6-Bromopyridin-3-YL)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom plays a crucial role in these interactions, often enhancing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired therapeutic or industrial effects .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other brominated pyridine derivatives and methanamine hydrochlorides, such as:

- 2-Bromopyridin-3-YL)methanamine hydrochloride

- 4-Bromopyridin-3-YL)methanamine hydrochloride

- 5-Bromopyridin-3-YL)methanamine hydrochloride .

Uniqueness

What sets (6-Bromopyridin-3-YL)methanamine hydrochloride apart is its specific bromination pattern, which imparts unique chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of specialized compounds and in applications requiring high specificity .

Actividad Biológica

(6-Bromopyridin-3-yl)methanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C7H9BrN·HCl

- Molecular Weight : 210.52 g/mol

- CAS Number : 1220040-29-1

The compound features a bromine atom at the 6-position of the pyridine ring, which is significant for its biological activity. The presence of halogen substituents is known to influence the reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets. Key mechanisms include:

- Receptor Binding : The compound may bind to specific receptors, modulating their activity. This interaction can lead to altered signaling pathways that affect cellular responses.

- Enzyme Inhibition : Research indicates that it may inhibit certain enzymes, thereby impacting metabolic processes within cells.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial and antifungal properties, making it a candidate for further investigation in antimicrobial therapy.

Antimicrobial Activity

A significant focus of research has been on the antimicrobial properties of this compound. A study evaluated its effectiveness against various bacterial strains, revealing promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Staphylococcus aureus | 0.0048 mg/mL |

| Candida albicans | 0.0048 mg/mL |

These findings indicate that the compound has potent activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties, suggesting its potential utility in treating infections caused by these pathogens .

Case Studies

- Study on Antibacterial Activity :

- Pharmacological Applications :

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Biological Activity |

|---|---|

| (6-Methoxypyridin-3-YL)methanamine hydrochloride | Moderate antibacterial activity |

| (6-Chloropyridin-3-YL)methanamine hydrochloride | Lower antifungal efficacy |

| This compound | High antibacterial and antifungal activity |

The bromine substituent appears to enhance the biological activity compared to other halogens like chlorine or methoxy groups .

Propiedades

IUPAC Name |

(6-bromopyridin-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2.ClH/c7-6-2-1-5(3-8)4-9-6;/h1-2,4H,3,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PINSZHNSESAQNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CN)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1251953-04-4 | |

| Record name | 3-Pyridinemethanamine, 6-bromo-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1251953-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

223.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220040-20-9 | |

| Record name | 3-Pyridinemethanamine, 6-bromo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220040-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.